3,5-bis(4-bromophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 3,5-bis(4-bromophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole: , also known as BBMP , is a chemical compound with the following structural formula:
- It belongs to the class of pyrazole derivatives and contains two bromophenyl groups, a methyl group, and a 2-methylbenzyl group attached to the pyrazole ring.
- BBMP exhibits interesting properties due to its aromatic substituents and the pyrazole core.
C26H22Br2N2
Preparation Methods
- One synthetic route involves the Suzuki-Miyaura cross-coupling reaction:
- Starting materials: 4,4’-(2-(4-bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene), bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and KOAc.
- Solvent: 1,4-dioxane.
- Reaction conditions: Conducted in a Schlenk flask.
- Industrial production methods may vary, but this Suzuki-Miyaura approach is commonly used.
Chemical Reactions Analysis
- BBMP can undergo various reactions:
Oxidation: It can be oxidized using appropriate reagents.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The bromophenyl groups are susceptible to substitution reactions.
- Common reagents include palladium catalysts, boron compounds, and base.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: BBMP serves as a versatile building block for designing new organic materials due to its unique structure.
Biology: Researchers explore its potential as a ligand for metal complexes or as a fluorescent probe.
Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: BBMP may find applications in materials science, catalysis, or organic electronics.
Mechanism of Action
- The exact mechanism remains an active area of research.
- BBMP likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- BBMP’s uniqueness lies in its combination of bromophenyl groups and the pyrazole core.
- Similar compounds include other pyrazole derivatives with different substituents.
Remember that BBMP’s properties and applications continue to be explored, and further research will enhance our understanding of this intriguing compound
Properties
Molecular Formula |
C24H20Br2N2 |
---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-methyl-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20Br2N2/c1-16-5-3-4-6-20(16)15-28-24(19-9-13-22(26)14-10-19)17(2)23(27-28)18-7-11-21(25)12-8-18/h3-14H,15H2,1-2H3 |
InChI Key |
VYBCQTLKDJBZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.